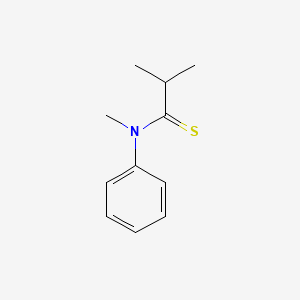

N,2-Dimethyl-N-phenylpropanethioamide

Description

Overview of Thioamide Chemistry: Fundamental Structural and Electronic Considerations

The replacement of oxygen with the larger, less electronegative sulfur atom in the amide functional group leads to profound differences in structure and reactivity. The thioamide functional group, R-C(=S)-NR'R'', is characterized by a carbon-sulfur double bond that is significantly longer and weaker than the carbon-oxygen double bond in amides. nih.govchemrxiv.org For instance, the C=S bond length is approximately 1.65–1.71 Å, compared to about 1.23 Å for the C=O bond. chemrxiv.orgnih.gov

Electronically, the delocalization of the nitrogen lone pair of electrons into the C=S π-system is more pronounced than in amides. This increased resonance contribution results in a higher rotational barrier around the C-N bond and a shorter C-N bond length compared to amides. chemrxiv.orgnih.gov Consequently, thioamides exhibit distinct electronic spectra, with red-shifted π-to-π* absorption bands. nih.gov The 13C NMR chemical shift for the thiocarbonyl carbon is also a characteristic feature, typically appearing around 200–210 ppm, which is about 30 ppm downfield from the corresponding amide carbonyl carbon. nih.gov

These structural and electronic properties mean that thioamides are stronger hydrogen bond donors but weaker hydrogen bond acceptors than their amide counterparts. nih.govchemrxiv.orgmdpi.com This alteration in hydrogen bonding capability has significant implications when thioamides are incorporated into larger molecular systems, such as peptides. chemrxiv.org

| Property | Amide (R-C(=O)-NR'R'') | Thioamide (R-C(=S)-NR'R'') |

|---|---|---|

| C=X Bond Length | ~1.23 Å | ~1.65 - 1.71 Å chemrxiv.orgnih.gov |

| C-N Bond Character | Partial double bond | Increased double bond character chemrxiv.org |

| Rotational Barrier (C-N) | Lower | Higher (~5 kcal/mol) nih.gov |

| H-Bonding | Strong acceptor, weaker donor | Weaker acceptor, stronger donor nih.govmdpi.com |

| 13C NMR Shift (C=X) | ~170-180 ppm | ~200-210 ppm nih.gov |

| IR Stretch (C=X) | ~1660 (±20) cm-1nih.gov | ~1120 (±20) cm-1nih.gov |

Classification and Structural Features of N,2-Dimethyl-N-phenylpropanethioamide

Based on its IUPAC name, this compound can be classified as a tertiary thioamide. This classification arises because the nitrogen atom is bonded to two carbon-containing groups (a methyl group and a phenyl group), in addition to the thiocarbonyl carbon.

The structural components of the molecule are:

Propanethioamide core : A three-carbon chain with a thiocarbonyl group.

N-methyl and N-phenyl groups : A methyl group and a phenyl group are attached to the nitrogen atom of the thioamide.

2-methyl group : A methyl group is attached to the second carbon (the α-carbon) of the propane (B168953) chain.

This specific arrangement of substituents would influence its steric and electronic properties. The presence of the bulky phenyl and isobutyryl groups could lead to steric hindrance around the thioamide bond, potentially affecting its conformation and reactivity.

| Property | Predicted Value / Characteristic |

|---|---|

| Molecular Formula | C11H15NS |

| Molecular Weight | 193.31 g/mol |

| Classification | Tertiary Thioamide |

| Key Structural Features | N-phenyl, N-methyl substitution; α-methyl branching |

| Solubility | Likely soluble in organic solvents, poorly soluble in water |

Significance of this compound in Contemporary Chemical Research Paradigms

While direct applications of this compound have not been reported, the broader class of N,N-disubstituted thioamides is of considerable interest in modern chemical research. researchgate.net Their potential significance can be extrapolated from these established roles.

In medicinal chemistry , the thioamide moiety is recognized as a valuable isostere of the amide bond. nih.govnih.gov Replacing an amide with a thioamide in a biologically active molecule can enhance properties such as metabolic stability, cell permeability, and target affinity. chemrxiv.orgchemrxiv.org Thioamide-containing compounds have been investigated for a range of therapeutic applications, including as anticancer, antimicrobial, and antiviral agents. nih.govnih.gov

In organic synthesis , thioamides are versatile building blocks. nih.gov The thiocarbonyl group can participate in a variety of chemical transformations, making thioamides useful intermediates for the synthesis of complex molecules, particularly sulfur-containing heterocycles. researchgate.net Numerous methods have been developed for the synthesis of aryl thioamides, reflecting their importance as synthetic precursors. mdpi.comnih.govmdpi.com

Furthermore, thioamides have been employed as probes in biophysical chemistry to study protein folding and dynamics. chemrxiv.orgchemrxiv.org The unique spectroscopic properties and the influence on hydrogen bonding allow researchers to investigate the structure and function of peptides and proteins. nih.gov The substitution of a single amide bond with a thioamide can introduce a localized perturbation, providing valuable insights into complex biological systems. nih.gov

Given these contexts, this compound represents a model compound whose synthesis and characterization could contribute to the fundamental understanding of tertiary thioamides and their potential utility in these diverse research areas.

Structure

3D Structure

Properties

CAS No. |

75755-45-2 |

|---|---|

Molecular Formula |

C11H15NS |

Molecular Weight |

193.31 g/mol |

IUPAC Name |

N,2-dimethyl-N-phenylpropanethioamide |

InChI |

InChI=1S/C11H15NS/c1-9(2)11(13)12(3)10-7-5-4-6-8-10/h4-9H,1-3H3 |

InChI Key |

LKDJRIFWGNFQJL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(=S)N(C)C1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of N,2 Dimethyl N Phenylpropanethioamide

Established Synthetic Routes to Thioamides

The conversion of various functional groups into a thioamide moiety is central to the synthesis of compounds like N,2-Dimethyl-N-phenylpropanethioamide. These routes are broadly categorized into thionation reactions, where an oxygen atom is replaced by sulfur, and multicomponent reactions, which build the molecule from several starting materials in a single step. chemistryforsustainability.orgresearchgate.net

Thionation Reactions

Thionation, the conversion of a carbonyl group to a thiocarbonyl group, is the most traditional and widely used method for synthesizing thioamides from their corresponding amide precursors. chemrxiv.org This transformation involves an oxygen-sulfur exchange, typically facilitated by a variety of sulfur-transfer reagents.

The direct conversion of an amide, in this case, N,2-Dimethyl-N-phenylpropanamide, to its thioamide analogue is a primary synthetic strategy. This involves replacing the carbonyl oxygen atom with a sulfur atom using a thionating agent. A variety of reagents have been developed for this purpose, each with its own advantages regarding reaction conditions, selectivity, and substrate scope. mdpi.comnih.gov Carbonyl sulfide (B99878) (COS) has been presented as a novel sulfuring reagent for organocatalytic oxygen/sulfur atom exchange reactions under mild conditions. rsc.org Another approach uses thiourea (B124793) as a thionating agent in an environmentally benign solvothermal reaction for the conversion of amides to their corresponding thio-compounds. researchgate.net

Table 1: Common Thionating Agents for Oxygen-Sulfur Exchange

| Thionating Agent | Typical Conditions | Advantages |

| Lawesson's Reagent | Reflux in dry toluene (B28343), xylene, or THF | High yields, widely applicable |

| Phosphorus Pentasulfide (P4S10) | Reflux in pyridine, benzene, or other dry solvents | Powerful, cost-effective |

| Thiourea | Solvothermal conditions | Environmentally friendly |

| Carbonyl Sulfide (COS) | Organocatalyst (e.g., DBU), mild conditions | Novel, mild conditions |

This table presents a summary of common reagents used for the thionation of amides.

Elemental sulfur (S₈) is an abundant, non-toxic, and environmentally benign reagent for thioamide synthesis. chemistryforsustainability.orgnih.gov The classic Willgerodt-Kindler reaction, for instance, utilizes elemental sulfur and an amine to convert aryl alkyl ketones into thioamides. chemrxiv.org Modern variations of this reaction have expanded the substrate scope significantly. mdpi.com Three-component reactions involving an aldehyde, an amine, and elemental sulfur provide a direct route to thioamides. rsc.org These methods are often transition-metal-free and can be performed under solvent-free or aqueous conditions, enhancing their green chemistry credentials. chemistryviews.orgorganic-chemistry.org Other sulfur sources like sodium sulfide in water have also been employed effectively, particularly in reactions starting from aldehydes and N-substituted formamides. organic-chemistry.org

Key Research Findings on Elemental Sulfur Use:

Decarboxylative Strategy: A method involving arylacetic or cinnamic acids, amines, and elemental sulfur powder allows for thioamide synthesis without the need for a transition metal or an external oxidant. organic-chemistry.orgorganic-chemistry.org

Catalyst-Free Conditions: The Willgerodt-Kindler reaction has been adapted to proceed under catalyst-free and solvent-free conditions for preparing aryl thioamides. mdpi.com

Mild Conditions: Protocols using deep eutectic solvents (DES) allow for the reaction of aldehydes/ketones, secondary amines, and elemental sulfur to proceed without additional catalysts, reducing energy consumption. rsc.org

Phosphorus pentasulfide (P₄S₁₀), also known as Berzelius reagent, is one of the most established and powerful reagents for converting carbonyls, including amides, into their corresponding thiocarbonyls. chemrxiv.orgmdpi.comwikipedia.org The reaction is typically performed in a high-boiling solvent like pyridine, toluene, or xylene. mdpi.comresearchgate.net While highly effective, P₄S₁₀ can require harsh reaction conditions. mdpi.com To improve its utility, P₄S₁₀ is sometimes used in combination with additives like hexamethyldisiloxane (B120664) (HMDO) or supported on alumina (B75360) (P₄S₁₀/Al₂O₃), which can lead to milder conditions and easier workup. researchgate.netnih.gov

Thiophosphoryl chloride (PSCl₃) also serves as a thionating agent. It can be used in a sequential tandem approach to convert benzaldehyde (B42025) oximes into primary benzothioamides, proceeding via a benzonitrile intermediate. organic-chemistry.org

Table 2: Phosphorus-Based Thionating Reagents

| Reagent | Precursor | Typical Conditions | Notes |

| Phosphorus Pentasulfide (P₄S₁₀) | Amide | Reflux in dry, high-boiling solvents (e.g., toluene, pyridine) | A powerful, widely used reagent. wikipedia.orgresearchgate.net |

| P₄S₁₀ / HMDO | Amide | Dichloromethane or refluxing benzene | HMDO addition enhances reactivity and simplifies workup. nih.gov |

| Thiophosphoryl Chloride (PSCl₃) | Aldehyde Oxime | Dehydration followed by thionation | Used for converting oximes to primary thioamides. mdpi.comorganic-chemistry.org |

This table summarizes the application of phosphorus-based reagents in thioamide synthesis.

Multicomponent Reaction Strategies for Thioamide Formation

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product, are highly efficient tools in synthetic chemistry. chemistryforsustainability.org They offer advantages such as reduced reaction times, lower waste generation, and operational simplicity compared to traditional multi-step syntheses. chemistryforsustainability.org The application of MCRs to thioamide synthesis has led to several innovative and sustainable protocols. chemistryforsustainability.orgnih.gov

A notable development in MCRs for thioamide synthesis is the transition-metal-free, one-pot reaction involving a chlorohydrocarbon, an amide, and elemental sulfur. chemistryviews.orgresearchgate.net This method provides a general route to both alkyl and aryl thioamides in moderate to good yields with high functional group tolerance. chemistryviews.orgresearchgate.net The strategy is advantageous as it avoids potential contamination of the product with residual transition metals and does not require external oxidants. chemistryviews.orgresearchgate.net For example, various alkyl or aryl chlorides can be reacted with amides like N,N-dimethylformamide or N-methylformamide in the presence of elemental sulfur and a base such as sodium hydroxide (B78521) at elevated temperatures. chemistryviews.org

Table 3: Three-Component Synthesis of Thioamides

| Component 1 | Component 2 | Component 3 | Key Conditions | Product Scope |

| Chlorohydrocarbon (Alkyl or Aryl) | Amide (e.g., DMF, NMF) | Elemental Sulfur (S₈) | NaOH, 100 °C, Air Atmosphere | Alkyl and Aryl Thioamides |

| Aldehyde/Ketone | Secondary Amine | Elemental Sulfur (S₈) | Deep Eutectic Solvent | Wide variety of thioamides |

| Amine | Carbon Disulfide | Olefins | Visible light | Linear thioamides and cyclic thiolactams |

This table outlines examples of multicomponent reactions used to form thioamides.

Decarboxylative Approaches with Carboxylic Acids/Derivatives, Amines, and Sulfur

A notable strategy for thioamide synthesis involves the decarboxylative coupling of carboxylic acids with amines and a sulfur source, typically elemental sulfur (S₈). This approach is advantageous as it often proceeds without the need for transition-metal catalysts or external oxidants. organic-chemistry.orgorganic-chemistry.org The reaction is typically a three-component process where arylacetic or cinnamic acids react with an amine and elemental sulfur to yield the corresponding thioamide. organic-chemistry.orgorganic-chemistry.org More recent advancements have extended this methodology to include α-keto carboxylic acids. For instance, a facile and site-selective decarboxylative thioamidation between α-keto acids and amines has been developed, which proceeds in the presence of elemental sulfur and is facilitated by the nucleophilic addition of thiols. nih.gov This method demonstrates broad functional group tolerance, including unprotected alcohols and phenols. nih.gov Some decarboxylative thioamidations may be catalyzed by copper, particularly in the synthesis of α-keto thioamides from cinnamic acids and secondary amines. mdpi.com

Amide-Thioamide Interconversion and Related Approaches

The most traditional and widely used method for synthesizing thioamides is the direct thionation of a corresponding amide. This oxygen/sulfur exchange is commonly accomplished using potent thionating agents. The two most prominent reagents for this transformation are phosphorus pentasulfide (P₄S₁₀) and Lawesson's reagent. chemrxiv.orgnih.gov These reactions are typically conducted under reflux conditions in anhydrous solvents like toluene or xylene. nih.gov

While effective, the harsh conditions required for P₄S₁₀ and Lawesson's reagent have prompted the development of milder and more efficient protocols. nih.gov One such approach is a one-pot, two-step procedure where an N-aryl-substituted benzamide is first converted to a benzimidoyl chloride derivative using thionyl chloride. This intermediate then reacts with a novel thiating agent, such as N-isopropyldithiocarbamate isopropyl ammonium salt, at room temperature to produce the N-aryl-substituted benzothioamide in high yields. nih.gov Another method involves the chlorination of heterocyclic amides with phosphorus oxychloride, followed by reaction with N-cyclohexyl dithiocarbamate cyclohexylammonium salt to afford the desired thioamides. nih.govbeilstein-journals.org

Acylsilane Ligation Strategies

A modern and highly modular approach to thioamide synthesis involves the ligation of acylsilanes with amines. researchgate.net This method is particularly noteworthy for its tunable reactivity based on the presence or absence of light. nih.gov In the dark, the thermal reaction between an acylsilane and an amine in the presence of elemental sulfur leads to the formation of a thioamide. researchgate.net The proposed mechanism involves the acylsilane acting as an electrophile, reacting with the amine with a subsequent C→O silyl transfer, before reacting with S₈ to form the final thioamide product. researchgate.netnih.gov This method is fast, high-yielding, and shows excellent tolerance for a wide range of functional groups, making it suitable for the post-synthetic modification of complex molecules like medications and peptides. researchgate.net

Specific Synthesis of this compound and its Precursors

While a specific, documented synthetic pathway for this compound is not readily found in surveyed literature, a highly plausible route can be constructed based on standard and reliable organic chemistry transformations.

Reported Synthetic Pathways to this compound

A logical and efficient synthesis of this compound would involve a two-step process: the formation of its amide precursor, N,2-Dimethyl-N-phenylpropanamide, followed by a thionation reaction.

Synthesis of the Amide Precursor : The precursor, N,2-Dimethyl-N-phenylpropanamide, can be readily synthesized via the acylation of N-methylaniline with 2-methylpropanoyl chloride (isobutyryl chloride). This is a standard nucleophilic acyl substitution reaction where the secondary amine (N-methylaniline) attacks the electrophilic carbonyl carbon of the acyl chloride, displacing the chloride leaving group. The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct.

Thionation to the Thioamide : The resulting tertiary amide, N,2-Dimethyl-N-phenylpropanamide, can then be converted to the target thioamide, this compound. This transformation is achieved using a standard thionating agent. Lawesson's reagent is particularly well-suited for this type of amide-to-thioamide conversion. The reaction involves heating the amide with Lawesson's reagent in an anhydrous solvent like toluene, leading to the direct replacement of the carbonyl oxygen with a sulfur atom.

Comparative Analysis of Synthetic Efficiencies and Yields for Analogous Thioamides

The efficiency of thioamide synthesis, particularly through the thionation of amides, can vary based on the substrate and the specific reagent used. While data for the target compound is not published, analysis of analogous tertiary thioamides provides insight into expected yields. Solvothermal methods using thiourea as the thionating agent have also proven effective for converting amides to thioamides, with reported yields generally being high. researchgate.net

| Amide Precursor | Thionating Agent/Method | Thioamide Product | Reported Yield (%) | Reference |

|---|---|---|---|---|

| N,N-Dimethylbenzamide | Thiourea (Solvothermal) | N,N-Dimethylbenzothioamide | 89 | researchgate.net |

| N-Benzoylmorpholine | Thiourea (Solvothermal) | N-Thiobenzoylmorpholine | 85 | researchgate.net |

| N-Acetylpiperidine | Thiourea (Solvothermal) | N-Thioacetylpiperidine | 91 | researchgate.net |

| Various N-aryl benzamides | SOCl₂ then N-isopropyldithiocarbamate salt | Various N-aryl benzothioamides | 91-98 | nih.gov |

Catalytic Approaches in Thioamide Transformations

An important catalytic reaction is the hydrogenation of thioamides. An acridine-based ruthenium pincer complex has been identified as an effective catalyst for the hydrogenation of thioesters, thiocarbamates, and thioamides. acs.org This catalytic system is notable because the catalyst is not deactivated by the thiol products that can be generated, a common issue in hydrogenation reactions of sulfur-containing compounds. acs.org This method demonstrates excellent selectivity and tolerates other functional groups such as amides and esters. acs.org

Furthermore, the thioamide group can serve as a directing group in transition metal-catalyzed reactions. For instance, it can direct the C-H arylation of benzothioamides with boronic acids in a palladium(II)-catalyzed process. researchgate.net The sulfur and nitrogen atoms of the thioamide can coordinate to the metal center, facilitating the activation and functionalization of a nearby C-H bond. This highlights the utility of the thioamide functional group in complex molecule synthesis beyond its role as a simple amide isostere. researchgate.net

Transition-Metal-Free Synthetic Protocols

The synthesis of thioamides without the use of transition metals is advantageous for avoiding metal contamination in the final products, which is particularly crucial in pharmaceutical applications. Several methods are applicable for the synthesis of this compound.

One of the most established methods is the thionation of the corresponding amide, N,2-Dimethyl-N-phenylpropanamide, using sulfurating agents. Reagents such as phosphorus pentasulfide (P₄S₁₀) and Lawesson's reagent are commonly employed for this transformation, though they can require harsh reaction conditions. chemrxiv.org

More contemporary and greener approaches involve multi-component reactions. The Willgerodt–Kindler reaction, for instance, can produce thioamides from aldehydes, amines, and elemental sulfur. chemrxiv.orgorganic-chemistry.org For a tertiary thioamide like this compound, a suitable precursor would be isobutyraldehyde, which would react with N-methylaniline and elemental sulfur. beilstein-journals.org These reactions can often be performed under catalyst-free and solvent-free conditions, or in environmentally benign solvents like water. nih.govorganic-chemistry.org A key advantage of using elemental sulfur is its low cost, low toxicity, and abundance. beilstein-journals.org

The table below illustrates representative conditions for the Willgerodt-Kindler reaction, which are applicable for the synthesis of various N,N-disubstituted thioamides.

| Aldehyde/Ketone Substrate | Amine | Sulfur Source | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Benzaldehyde | Morpholine | Elemental Sulfur (S₈) | Solvent-free, 100 °C | Good to Excellent | nih.gov |

| Aromatic Aldehydes | Anilines | Elemental Sulfur (S₈) | Na₂S·9H₂O (cat.), Reflux | Up to 91% | organic-chemistry.org |

| Various Aldehydes | Secondary Amines | Elemental Sulfur (S₈) | Glycerol, Catalyst-free | Good | researchgate.net |

| Pyrazol-carbaldehydes | Secondary Amines | Elemental Sulfur (S₈) | Metal-free, One-pot | High | beilstein-journals.org |

Photoredox Catalysis for C-H Thiolation

Visible-light photoredox catalysis has emerged as a powerful tool for forming carbon-sulfur bonds under mild conditions. researchgate.net This methodology can be applied to the synthesis of thioamides through various pathways, including the functionalization of C-H bonds.

One strategy involves the photocatalytic coupling of amines and elemental sulfur. Research has shown that organic photocatalysts, such as potassium poly(heptazine imide) (K-PHI), can facilitate the synthesis of aryl and alkyl thioamides from various amines under visible light irradiation. nih.govmpg.de This metal-free approach represents a green alternative to traditional methods. mpg.de

Alternatively, photoredox catalysis can enable the direct C-H functionalization of N-aryl amines. ucla.edursc.org In a dual-catalyst system involving a photocatalyst and a nickel catalyst, α-amino C(sp³)–H bonds can be arylated with aryl halides. rsc.orgprinceton.edu While this specific reaction creates a C-C bond, the underlying principle of generating an α-amino radical via photoredox catalysis could be intercepted by a sulfur source to form a thioamide. The direct conversion of amides to thioamides or the C-H thiolation of the alkyl portion of this compound could be envisioned using related photoredox strategies. For instance, the photocatalytic oxidative coupling of aldehydes and amines using organic dyes and air as a green oxidant provides a route to amides, and similar principles could be adapted for thioamide synthesis. nih.gov

Cobalt-Catalyzed Oxidative Cross-Coupling Reactions

Cobalt-catalyzed reactions have become an attractive and cost-effective alternative to those using precious metals like palladium or rhodium for C-H functionalization. researchgate.net The thioamide group itself can act as an effective directing group to guide the selective functionalization of C-H bonds within the molecule.

Research has demonstrated that Cp*Co(III) complexes can catalyze the amidation of C(sp³)-H bonds in thioamides. nih.govsemanticscholar.org This indicates the capability of the thioamide functional group to direct a cobalt catalyst to a specific site. For a molecule like this compound, the thioamide group could direct the cobalt catalyst to functionalize the C-H bonds of the N-methyl group or the phenyl ring.

Furthermore, cobalt catalysts have been shown to facilitate the C-H allylation of ferrocene thioamides, where the thiocarbonyl group plays a crucial role in the C-H activation step. acs.org Such cobalt-catalyzed cross-coupling reactions could be employed to introduce new substituents onto the this compound scaffold, thereby creating more complex molecular architectures. Density functional theory studies have supported the favorability of cobalt-catalyzed activation of primary C(sp³)-H bonds in thioamides, suggesting a high degree of regioselectivity is achievable. researchgate.net

Derivatization Strategies for Synthetic and Analytical Purposes

The chemical modification, or derivatization, of this compound can serve two primary purposes: to facilitate its detection and quantification for analytical applications or to convert the thioamide moiety into other useful functional groups for further synthetic elaboration.

Chemoselective Derivatization for Analytical Enhancement

In analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS), derivatization is a key strategy to improve the detection of molecules that may have poor ionization efficiency or chromatographic behavior. nih.gov The thioamide group in this compound offers a reactive handle for such modifications.

The sulfur atom of the thioamide is nucleophilic and can be selectively alkylated to form a thioimidate. This S-alkylation can be used to introduce a tag that enhances detection. For example, a derivatizing agent containing a permanently charged quaternary ammonium group could be used to ensure efficient ionization in electrospray ionization mass spectrometry (ESI-MS). ddtjournal.com Similarly, introducing a chromophore or fluorophore can enhance detection by UV-Vis or fluorescence spectroscopy. labinsights.nl

The table below summarizes common derivatization strategies used in LC-MS that could be adapted for thioamides.

| Target Functional Group | Derivatization Reagent Class | Purpose | Analytical Technique | Reference |

|---|---|---|---|---|

| Carboxyl | Primary Amines (e.g., DMPP) | Improve ionization, add isotope label | LC-MS/MS | nih.gov |

| Thiol | Maleimides (e.g., CHC-Mal) | Introduce a tag, act as reactive matrix | MALDI MSI | researchgate.net |

| Isothiocyanate | Ammonia | Form UV-active thiourea | LC-MS | nih.gov |

| Phenol/Alcohol | Dansyl Chloride | Add fluorescent tag, improve ionization | LC-MS/MS | ddtjournal.com |

Functional Group Interconversions and Advanced Chemical Modifications

The thioamide group is a versatile functional group that can be converted into several other moieties, making it a valuable synthetic intermediate. chemrxiv.orgacs.org

Desulfurization to Amides : One of the most common transformations is the conversion of the thioamide back to its corresponding amide. This can be achieved using various oxidizing agents. A mild and efficient method employs a hydrogen peroxide/zirconium(IV) chloride system, which offers high yields and short reaction times. organic-chemistry.org Other reagents like tetrabutylammonium periodate also facilitate this conversion under gentle conditions. scispace.comresearchgate.net More recently, iron-catalyzed hydrogenative desulfurization under visible light has been developed as a green chemistry approach. researchgate.net

Reduction to Amines : The thioamide group can be fully reduced to an amine. This transformation typically involves cleavage of the C=S bond and reduction to a methylene group, effectively converting this compound to N-methyl-N-(2-methylpropyl)aniline.

Synthesis of Heterocycles : Thioamides are excellent building blocks for the synthesis of sulfur- and nitrogen-containing heterocyclic compounds. researchgate.netacs.org The thioamide moiety contains both nucleophilic (sulfur and nitrogen) and electrophilic (thiocarbonyl carbon) centers. acs.org This dual reactivity allows it to react with various dielectrophilic reagents to form rings such as thiazoles, thiadiazoles, and benzothiazines. researchgate.netacs.org For example, oxidative cyclization of thioamides can lead to the formation of 1,2,4-thiadiazoles. researchgate.net

Transamidation : It is possible to exchange the amine portion of a thioamide. Recent developments have shown that N-tert-butoxycarbonyl (Boc) activation of a thioamide can destabilize the C-N bond, allowing for a transition-metal-free transamidation reaction where a new amine displaces the original one. nih.gov

Reaction Mechanisms and Mechanistic Investigations Involving N,2 Dimethyl N Phenylpropanethioamide

Intramolecular Cyclization Mechanisms

The structure of N,2-Dimethyl-N-phenylpropanethioamide, an N-arylthioamide, allows it to undergo intramolecular cyclization, a key process for the formation of heterocyclic compounds. This section focuses on the mechanisms driving this transformation, particularly the formation of benzothiazoles.

Mechanism of Benzothiazole (B30560) Formation from this compound

The conversion of N-arylthioamides, such as this compound, into 2-substituted benzothiazoles is a well-documented oxidative cyclization reaction, often referred to as the Jacobson-Hugershoff synthesis. The generally accepted mechanism involves an electrophilic attack by the sulfur atom onto the ortho-position of the N-phenyl ring.

The process is initiated by an oxidizing agent, which facilitates the removal of two hydrogen atoms (2H⁺ and 2e⁻). The key steps are:

Initial Attack: The sulfur atom of the thioamide moiety acts as a nucleophile, attacking the ortho-carbon of the phenyl ring. However, for the cyclization to proceed, the phenyl ring must be activated for electrophilic substitution, or the sulfur must be rendered more electrophilic.

Oxidation: The reaction is fundamentally an oxidative process. An oxidizing agent abstracts an electron from the sulfur atom, leading to the formation of a radical cation intermediate.

Intramolecular Electrophilic Aromatic Substitution: The electron-deficient sulfur then attacks the ortho-carbon of the aniline (B41778) ring, forming a new carbon-sulfur bond and a dihydrobenzothiazole intermediate.

Aromatization: The intermediate subsequently undergoes oxidation and deprotonation to eliminate a hydrogen atom from the phenyl ring and the hydrogen from the nitrogen atom, leading to the formation of the stable, aromatic 2-isopropyl-2-methylbenzothiazole ring system.

This reaction can be catalyzed by various reagents, including strong bases or oxidizing agents like potassium ferricyanide, selenium dioxide, or manganese (III) triacetate indexcopernicus.comresearchgate.net.

Proposed Thiyl Radical Cation Intermediates

The involvement of radical intermediates, specifically thiyl radical cations, has been proposed in the oxidative cyclization of thioanilides indexcopernicus.com. In the context of this compound, the mechanism can be initiated by a single-electron transfer (SET) from the electron-rich thioamide to an oxidizing agent.

This electron transfer would generate a thiyl radical cation (Ar-N(CH₃)-C(=S•⁺)-CH(CH₃)₂). This highly reactive intermediate is both a radical and a cation. The radical character on the sulfur atom facilitates the intramolecular cyclization onto the phenyl ring. This pathway is particularly plausible when one-electron oxidants, such as Mn(OAc)₃, are used as catalysts indexcopernicus.com. The formation of radical cations from aromatic thiols via electron transfer is a known process, supporting the potential for a similar intermediate derived from a thioamide rsc.org.

Influence of Additives and Catalysts on Cyclization Pathways

The pathway and efficiency of the benzothiazole formation from this compound are significantly influenced by the choice of catalysts and additives. These substances can affect reaction rates, yields, and even the nature of the mechanism (ionic vs. radical).

A variety of catalytic systems have been shown to be effective for the cyclization of analogous N-arylthioamides:

| Catalyst/Additive | Role/Mechanism | Typical Conditions | Reference(s) |

| Manganese (III) Acetate | One-electron oxidant, promotes radical cyclization. | Microwave irradiation, short reaction times. | indexcopernicus.com |

| Potassium Ferricyanide | Classical oxidizing agent for Jacobson cyclization. | Alkaline solution. | researchgate.net |

| Selenium Dioxide (SeO₂) | Oxidizing agent. | Alkaline solution. | researchgate.net |

| Copper (II) Salts | Catalyst for intramolecular C-S bond formation. | Used with a base (e.g., Cs₂CO₃) in a solvent like acetonitrile. | indexcopernicus.com |

| Visible Light/TEMPO | Photochemical cyclization without a metal catalyst or base. | Visible light irradiation in the presence of TEMPO. | nih.gov |

| Strong Bases (e.g., NaH) | Promotes formation of a thiolate anion, facilitating nucleophilic attack. | Aprotic solvent like DMF. | niscpr.res.in |

These additives either facilitate the initial oxidative step, enhance the electrophilicity of the sulfur or nucleophilicity of the aromatic ring, or stabilize key intermediates in the reaction pathway.

Reactions of the Thiocarbonyl Moiety

The thiocarbonyl (C=S) group in this compound is a reactive functional group, distinct from its carbonyl (C=O) analog. Its chemistry is characterized by the higher polarizability and nucleophilicity of the sulfur atom.

Reactivity with Electrophilic and Nucleophilic Carbenes

The thiocarbonyl group of thioamides is known to react with carbene intermediates. Depending on the nature of the carbene, different products can be formed.

Reaction with Electrophilic Carbenes: Carbenes generated from diazo compounds or via alpha-elimination from haloforms are electrophilic. The nucleophilic sulfur atom of the thiocarbonyl group can attack the carbene to form a transient ylide intermediate. This ylide can then undergo further reactions, such as cyclization or rearrangement. For instance, reaction with a carbene could potentially lead to the formation of a three-membered thiirane (B1199164) ring, which may be unstable and rearrange.

N-Heterocyclic Carbene (NHC) Catalysis: Thioamides can participate in reactions catalyzed by N-heterocyclic carbenes (NHCs). In these processes, the thioamide's sulfur atom can act as a nucleophile, adding to an acyl azolium intermediate generated from an aldehyde and the NHC catalyst. This type of reactivity has been utilized to synthesize sulfur-containing heterocycles like thiazinones from thioamides and α-bromoenals acs.orgntu.edu.sg. While not a direct reaction with a free carbene, it showcases the nucleophilic character of the thioamide sulfur in carbene-mediated transformations.

Formation and Transformations of Thioiminium Salt Intermediates

The sulfur atom of the N,N-disubstituted thioamide group in this compound can be readily attacked by electrophiles, such as alkylating agents (e.g., methyl iodide). This reaction leads to the formation of a stable and often isolable S-alkylated product known as a thioiminium salt.

The formation of the thioiminium salt transforms the functional group significantly:

Structure: The resulting thioiminium cation, [CH₃-N(Ph)-C(S-R)-CH(CH₃)₂]⁺, features a positive charge that is delocalized between the carbon and nitrogen atoms. The C-N bond gains significant double bond character, while the C-S bond is a single bond.

Reactivity: The carbon atom of the thioiminium salt is highly electrophilic and susceptible to attack by a wide range of nucleophiles. This reactivity makes thioiminium salts useful intermediates in organic synthesis. For example, treatment of an alcohol with a thioiminium salt can be used to prepare alkyl iodides under neutral conditions organic-chemistry.orgnih.gov.

Subsequent transformations of the thioiminium salt derived from this compound could involve:

Nucleophilic Addition: Attack by nucleophiles (e.g., organometallics, enolates, hydrides) at the electrophilic carbon atom.

Reduction: Reduction of the thioiminium ion with a reducing agent like sodium borohydride (B1222165) would yield a tertiary amine.

Hydrolysis: Reaction with water would lead to the hydrolysis of the thioiminium salt back to the corresponding amide (N,2-Dimethyl-N-phenylpropanamide) and the thiol (R-SH).

This versatile reactivity underscores the utility of the thiocarbonyl moiety as a handle for diverse chemical transformations.

Proton Transfer Processes in Thioamide Chemistry

Proton transfer is a fundamental process in many chemical reactions involving thioamides. The acidity of protons adjacent to the thioamide group and the basicity of the sulfur and nitrogen atoms play a significant role in the reactivity of this compound.

Thioamides, in general, exhibit interesting acid-base properties. While the nitrogen atom in this compound is part of a tertiary amide-like structure and thus not directly involved in proton donation, the protons on the α-carbon of the propanethioamide chain can be abstracted by a strong base. The acidity of these α-protons is influenced by the electron-withdrawing nature of the thiocarbonyl group.

The sulfur atom of the thiocarbonyl group, with its lone pairs of electrons, can act as a proton acceptor, particularly in the presence of a strong acid. Protonation of the sulfur atom increases the electrophilicity of the thiocarbonyl carbon, making it more susceptible to nucleophilic attack.

Research on thioamides has shown that the pKa of the N-H group in secondary thioamides is significantly lower than in their amide counterparts, making them more acidic. beilstein-journals.org While this compound lacks an N-H proton, the principles of electronic effects influencing acidity and basicity are still applicable. The electron density on the sulfur and nitrogen atoms, and consequently their basicity, is influenced by the resonance between the lone pair of the nitrogen and the C=S double bond.

A general representation of proton transfer processes involving a tertiary thioamide like this compound is depicted below:

α-Proton Abstraction: In the presence of a strong base, a proton from the α-carbon can be removed, forming a thioenolate intermediate. This intermediate is a key species in various carbon-carbon bond-forming reactions.

Thiocarbonyl Sulfur Protonation: In acidic conditions, the sulfur atom can be protonated to form a thioiminium-like species, which activates the thiocarbonyl group for subsequent reactions.

The kinetics of these proton transfer processes are influenced by factors such as the strength of the acid or base, the solvent, and the temperature. Understanding these kinetics is essential for controlling the outcome of reactions involving this compound.

Complex Reaction Sequences (e.g., Eschenmoser Coupling) involving Thioamides

The Eschenmoser sulfide (B99878) contraction, a key step in the broader Eschenmoser coupling reaction, is a powerful method for the synthesis of β-dicarbonyl compounds and their derivatives from α-haloketones and thioamides. chemrxiv.orgnih.govnih.gov The reaction typically proceeds via an intermediate episulfide, which then extrudes sulfur.

The involvement of tertiary thioamides, such as this compound, in the Eschenmoser coupling reaction presents specific mechanistic considerations. A study investigating the reaction of various thioamides with α-haloketones found that while primary and secondary thioamides can participate in the Eschenmoser coupling reaction, tertiary thioamides like N,N-dimethylthiobenzamide often present challenges. beilstein-journals.org In the case of N,N-dimethylthiobenzamide, the formation of the initial α-thioiminium salt was observed, but the subsequent steps leading to the desired coupled product did not proceed, and the addition of a base or a thiophile led to decomposition. beilstein-journals.org

This observation suggests that for this compound, the formation of the key intermediate for the sulfide contraction may be disfavored or that competing side reactions dominate. The steric hindrance from the two methyl groups on the nitrogen and the phenyl group could play a role in impeding the necessary conformational changes for the reaction to proceed to completion.

The general mechanism of the Eschenmoser coupling reaction is as follows:

S-Alkylation: The thioamide sulfur atom acts as a nucleophile and attacks the α-haloketone to form an α-thioiminium salt.

Proton Abstraction and Cyclization: A base removes a proton from the α-carbon of the thioiminium salt, generating an enethiolate which then cyclizes to form a transient episulfide intermediate.

Sulfur Extrusion: A thiophilic reagent, such as a phosphine, abstracts the sulfur atom from the episulfide, leading to the formation of the final β-enaminone product.

For this compound, the successful execution of this reaction sequence would be highly dependent on the reaction conditions, including the choice of base and thiophile, to favor the desired pathway over decomposition.

Table 1: Factors Influencing the Eschenmoser Coupling Reaction with Tertiary Thioamides

| Factor | Influence on the Reaction | Relevance to this compound |

|---|---|---|

| Steric Hindrance | Increased steric bulk on the nitrogen atom can hinder the formation of the episulfide intermediate and subsequent sulfur extrusion. | The N-methyl and N-phenyl groups, along with the α,α-dimethyl substituents on the propanethioamide backbone, create a sterically congested environment. |

| Basicity of the Thioamide | The nucleophilicity of the sulfur atom affects the initial S-alkylation step. | The electronic properties of the N-phenyl group can influence the electron density on the sulfur atom. |

| Reaction Conditions | The choice of solvent, base, and thiophile is critical for promoting the desired reaction pathway and minimizing side reactions. | Careful optimization of reaction conditions would be necessary to attempt the Eschenmoser coupling with this substrate. |

Advanced Mechanistic Probes (e.g., Isotopic Labeling, Kinetic Isotope Effects)

To gain a deeper understanding of the reaction mechanisms involving this compound, advanced mechanistic probes such as isotopic labeling and the determination of kinetic isotope effects (KIEs) can be employed. These techniques provide detailed information about bond-breaking and bond-forming steps in the rate-determining step of a reaction.

Isotopic Labeling: This technique involves replacing an atom in a reactant with one of its isotopes to trace its path through a reaction. For this compound, deuterium (B1214612) (²H) labeling could be particularly informative.

Deuterium Labeling at the α-Position: Synthesizing this compound with deuterium at the α-carbon of the propane (B168953) chain would allow for the study of proton transfer processes. By monitoring the fate of the deuterium label in the products or through H/D exchange studies, the role of α-proton abstraction in a given reaction can be confirmed.

¹³C and ¹⁵N Labeling: Labeling the thiocarbonyl carbon with ¹³C or the nitrogen atom with ¹⁵N would enable the tracking of these atoms in complex rearrangements or fragmentation pathways using mass spectrometry or NMR spectroscopy.

Kinetic Isotope Effects (KIEs): A KIE is the change in the rate of a reaction when an atom in a reactant is replaced by one of its isotopes. It is a powerful tool for determining whether a C-H (or other) bond is broken in the rate-determining step of a reaction.

Primary KIE: If a bond to the isotopically labeled atom is broken during the rate-determining step, a significant primary KIE is typically observed. For example, if the abstraction of an α-proton from this compound is the slowest step in a reaction, replacing this proton with deuterium would result in a slower reaction rate (a normal primary KIE, kH/kD > 1).

Secondary KIE: If the isotopically substituted atom is not directly involved in bond breaking in the rate-determining step, a smaller secondary KIE may be observed. This can provide information about changes in hybridization or the steric environment of the labeled position during the reaction.

Table 2: Potential Applications of Advanced Mechanistic Probes for this compound

| Mechanistic Probe | Potential Application | Expected Outcome/Information Gained |

|---|---|---|

| α-Deuterium Labeling | Studying base-catalyzed reactions. | Confirmation of α-proton abstraction and its role in the reaction mechanism through product analysis or H/D exchange. |

| Primary Deuterium KIE | Investigating the rate-determining step of reactions involving α-proton abstraction. | A kH/kD value significantly greater than 1 would indicate that C-H bond breaking is part of the rate-determining step. |

| ¹³C Labeling of the Thiocarbonyl Carbon | Tracing the carbon backbone in rearrangement or fragmentation reactions. | Elucidation of complex reaction pathways by tracking the position of the labeled carbon in the products. |

Despite a comprehensive search for scientific literature and spectral data, no specific information is publicly available for the chemical compound "this compound."

Searches for this exact compound name, as well as searches for its potential spectroscopic data (¹³C NMR, ¹H NMR, 2D NMR, and Mass Spectrometry), did not yield any relevant results. Furthermore, a specific CAS number for this compound could not be located, which prevents the retrieval of precise database information.

The available scientific databases and publications contain information on structurally similar compounds, such as various other N-substituted thioamides and propanamides. However, per the strict instructions to focus solely on "this compound," this related information cannot be used.

Therefore, it is not possible to provide the requested article on the structural elucidation and advanced spectroscopic characterization of this compound due to the absence of published data on this specific molecule.

Structural Elucidation and Advanced Spectroscopic Characterization of N,2 Dimethyl N Phenylpropanethioamide

Mass Spectrometry (MS)

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of a compound by fragmenting a specific precursor ion and analyzing the resulting product ions. nationalmaglab.org This process provides unambiguous confirmation of the molecular structure by piecing together the fragmentation pattern.

For N,2-Dimethyl-N-phenylpropanethioamide, the molecular ion ([M]•+) would be selected in the first stage of mass analysis (MS1). This precursor ion is then subjected to collision-induced dissociation (CID), where it collides with an inert gas, leading to fragmentation. unt.edu The resulting product ions are analyzed in the second stage (MS2).

The fragmentation of this compound is expected to occur primarily via α-cleavage adjacent to the thiocarbonyl group, which is a common pathway for such compounds. Key fragmentation pathways would involve the cleavage of the N-phenyl, N-methyl, and isopropyl groups. The resulting fragment ions provide a veritable fingerprint of the molecule's connectivity. While specific experimental data for this exact compound is not publicly available, a theoretical fragmentation pattern can be predicted based on established principles.

Predicted Fragmentation Pattern for this compound

| Precursor Ion (m/z) | Proposed Fragment Structure | Product Ion (m/z) | Neutral Loss |

|---|---|---|---|

| [C11H15NS]•+ | [C6H5N(CH3)]•+ | 106.06 | C4H7S |

| [C11H15NS]•+ | [CH(CH3)2CS]+ | 87.03 | C7H8N |

| [C11H15NS]•+ | [C6H5]+ | 77.04 | C5H8NS |

| [C11H15NS]•+ | [CH(CH3)2]+ | 43.05 | C8H4NS |

Vibrational Spectroscopy (FT-IR, Raman)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, provides detailed information about the functional groups and conformational isomers of a molecule. These methods are complementary and measure the vibrational and rotational energy changes within a molecule. nih.gov

The thiocarbonyl (C=S) group is the defining feature of a thioamide. Unlike the intense, sharp C=O stretching band in amides (typically 1630-1680 cm⁻¹), the C=S stretching vibration in thioamides is more complex. spectroscopyonline.com It is not a "pure" vibration but is significantly coupled with other vibrational modes, particularly the C-N stretching and N-C-S bending modes.

This coupling causes the C=S stretching band to be less intense and to appear at a lower frequency. For tertiary thioamides, this band is typically observed in the 850-600 cm⁻¹ region of the infrared and Raman spectra. nih.govresearchgate.net Some studies have also assigned vibrations with C=S character to bands as high as 1120 (±20) cm⁻¹. nih.gov The precise position is sensitive to the electronic and steric effects of the substituents on the thioamide core. In this compound, the presence of the phenyl and isopropyl groups influences the electronic distribution and vibrational coupling, defining the specific frequencies observed.

Key Vibrational Modes of the Tertiary Thioamide Group

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Description |

|---|---|---|

| ν(C=S) + ν(C-N) | 850 - 600 | Coupled thiocarbonyl and C-N stretching. A key diagnostic band for the thioamide group. |

| ν(C-N) + ν(C=S) | 1550 - 1480 | Primarily C-N stretching with partial C=S character, often referred to as the "thioamide B band". Elevated frequency due to C-N double bond character. |

| δ(NCS) | ~500 - 400 | N-C-S bending mode. |

Molecules with rotatable single bonds can exist as different spatial arrangements known as conformers or rotamers. In this compound, rotation around the C-N bond and the C-C bonds of the propanethioamide backbone can lead to different stable conformers. These conformers, while chemically identical, possess distinct potential energies and, consequently, unique vibrational spectra. nih.gov

Vibrational spectroscopy is a sensitive probe of these conformational changes. Each conformer will exhibit a slightly different set of absorption frequencies in its FT-IR and Raman spectra. By analyzing the spectra, often at variable temperatures, it is possible to identify the presence of different conformers and, in some cases, determine their relative populations. rsc.org For instance, the vibrational frequencies associated with the phenyl group or the isopropyl group would be subtly shifted depending on their spatial orientation relative to the thiocarbonyl group. Ab initio calculations are often used in conjunction with experimental spectra to assign specific bands to specific conformers. researchgate.net

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides definitive information on bond lengths, bond angles, and dihedral angles, confirming the absolute structure of a molecule. mdpi.com

To perform a single-crystal X-ray diffraction experiment, a high-quality single crystal of the compound is required. This crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, the electron density map of the molecule can be constructed, and from this, the precise positions of all atoms are determined. nih.gov

While a specific crystal structure for this compound has not been reported in the literature, analysis of related N-aryl thioamides and other thioamide derivatives provides a clear picture of the expected structural features. researchgate.netsemanticscholar.org These studies consistently show that the thioamide functional group (C-C(=S)-N-C) tends to be planar or nearly planar due to the significant delocalization of the nitrogen lone pair electrons into the C=S π-system. This delocalization imparts partial double-bond character to the C-N bond.

The structural parameters obtained from X-ray crystallography provide deep insight into the bonding and stereochemistry of the molecule. For this compound, several key features are anticipated based on data from analogous structures.

The C=S bond is significantly longer than a C=O bond in an analogous amide, typically falling in the range of 1.65 to 1.71 Å. nih.govresearchgate.net This increased length is due to the larger atomic radius of sulfur compared to oxygen. Conversely, the C-N bond in the thioamide group is shorter than a typical C-N single bond, generally measuring between 1.33 and 1.37 Å. This shortening confirms the partial double-bond character resulting from resonance. nih.gov

Expected Molecular Geometry Parameters for this compound

| Parameter | Expected Value | Comment |

|---|---|---|

| C=S Bond Length | 1.65 - 1.71 Å | Longer than a typical C=O bond (~1.23 Å). nih.gov |

| C-N Bond Length | 1.33 - 1.37 Å | Shorter than a C-N single bond (~1.47 Å) due to resonance. nih.gov |

| C(sp²)-C(sp³) Bond Length | 1.51 - 1.54 Å | Typical single bond between sp² and sp³ hybridized carbons. |

| N-C(phenyl) Bond Length | 1.42 - 1.45 Å | Typical single bond between nitrogen and an sp² phenyl carbon. |

| S=C-N Bond Angle | ~122 - 126° | Reflects sp² hybridization of the central carbon. |

| C-N-C Bond Angle | ~118 - 122° | Approaching trigonal planar geometry around the nitrogen atom. |

| C-C(=S)-N-C Dihedral Angle | ~0° or ~180° | Indicates a high degree of planarity in the thioamide core. |

Lack of Specific Research Data Prevents In-Depth Theoretical Analysis of this compound

A comprehensive review of available scientific literature reveals a significant gap in the theoretical and computational chemistry data for the specific compound this compound. Despite extensive searches for dedicated studies on its quantum chemical properties and reaction mechanisms, no specific research findings, data tables, or detailed analyses pertaining directly to this molecule could be located.

The requested article structure necessitates a deep dive into highly specific computational data, including Density Functional Theory (DFT) calculations for geometry optimization, electronic structure analysis like Frontier Molecular Orbitals (HOMO-LUMO), and the prediction of spectroscopic parameters. Furthermore, it calls for an exploration of its reaction mechanisms through potential energy surface mapping and transition state characterization.

While the principles and methodologies for such computational studies are well-established in theoretical chemistry, the application of these methods to this compound has not been documented in the accessible scientific literature. General concepts and studies on related but structurally distinct molecules are available, however, per the strict requirement to focus solely on this compound, this information cannot be used as a substitute.

Consequently, without foundational research data, it is not possible to generate a scientifically accurate and thorough article that adheres to the specified detailed outline. The creation of data tables and the discussion of specific research findings would require speculation, which falls outside the scope of factual reporting.

Further computational research dedicated specifically to this compound is required to provide the necessary data to construct the detailed theoretical analysis requested.

Theoretical and Computational Chemistry of N,2 Dimethyl N Phenylpropanethioamide

Intermolecular Interactions and Crystal Packing Analysis

The study of intermolecular interactions is fundamental to understanding the solid-state properties of a molecular compound, including its polymorphism, solubility, and melting point. These interactions dictate how molecules arrange themselves in a crystalline lattice.

Hirshfeld Surface Analysis and 2D Fingerprint Plots

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. It maps the electron distribution of a molecule in its crystalline environment, defining a surface where the contribution from the molecule of interest is equal to the contribution from all other molecules in the crystal.

The surface can be color-coded to highlight different properties. For instance, a dnorm surface uses a red-white-blue color scheme to indicate intermolecular contacts that are shorter than, equal to, or longer than the van der Waals radii, respectively. Red spots on the dnorm surface are indicative of close intermolecular contacts, which are often associated with hydrogen bonds and other significant interactions.

Complementary to the 3D Hirshfeld surface, 2D fingerprint plots provide a quantitative summary of these interactions. These plots are histograms of the distances from the surface to the nearest nucleus inside (di) and outside (de) the surface. Different types of intermolecular contacts appear as distinct patterns on the plot, and the relative area under these patterns corresponds to the prevalence of each interaction type in the crystal packing. For a molecule like N,2-Dimethyl-N-phenylpropanethioamide, one would expect to identify and quantify contacts such as H···H, C···H, and S···H interactions. The percentage contributions of these contacts can be tabulated to provide a clear picture of the crystal packing.

Table 1: Hypothetical Percentage Contributions of Intermolecular Contacts from a Hirshfeld Surface Analysis of this compound. (Note: This data is illustrative as no published study is available.)

| Contact Type | Contribution (%) |

| H···H | 45.0 |

| C···H/H···C | 25.5 |

| S···H/H···S | 18.2 |

| N···H/H···N | 5.8 |

| Other | 5.5 |

Energy Framework Analysis of Non-Covalent Interactions

Energy framework analysis is a computational method that builds upon the crystal structure to visualize and quantify the energetic contributions of intermolecular interactions. This analysis allows for the calculation of the interaction energies between a central molecule and its neighbors in the crystal lattice. These energies are typically broken down into electrostatic, polarization, dispersion, and exchange-repulsion components.

Table 2: Hypothetical Interaction Energies for this compound Calculated by Energy Framework Analysis. (Note: This data is illustrative as no published study is available.)

| Interaction Type | Electrostatic (kJ/mol) | Dispersion (kJ/mol) | Total Energy (kJ/mol) |

| π-π stacking | -25.8 | -45.2 | -71.0 |

| C-H···π | -10.5 | -20.1 | -30.6 |

| C-H···S | -8.2 | -15.7 | -23.9 |

Advanced Computational Methodologies (e.g., Ab Initio Molecular Dynamics)

Ab initio molecular dynamics (AIMD) is a sophisticated computational technique that simulates the motion of atoms in a system over time, based on quantum mechanical principles. Unlike classical molecular dynamics, which relies on pre-parameterized force fields, AIMD calculates the forces acting on the atoms "on the fly" from the electronic structure.

This method could be applied to this compound to study its dynamic behavior in the solid state, in solution, or at different temperatures and pressures. For example, AIMD could be used to investigate vibrational dynamics, conformational changes, and the mechanisms of phase transitions. It provides a deeper understanding of the molecule's behavior by incorporating the quantum nature of its electrons, which is particularly important for describing chemical reactions and subtle electronic effects that influence intermolecular interactions. The computational cost of AIMD is high, which generally limits these simulations to smaller systems and shorter timescales.

Emerging Research Areas and Future Directions for N,2 Dimethyl N Phenylpropanethioamide Research

Role in Microbial Secondary Metabolite Research and Biocontrol Context

There is currently no available research detailing the role of N,2-Dimethyl-N-phenylpropanethioamide as a microbial secondary metabolite. The investigation into its natural occurrence, biosynthetic pathways in microorganisms, or its potential function in microbial ecosystems has not been documented in published studies. Consequently, its application or potential as a biocontrol agent for managing plant diseases or other pests is also an unexplored area of research. While other thioamide-containing compounds have been identified as natural products with bioactive properties, the specific contributions of this compound in this field are yet to be investigated.

Integration with Automated Synthesis and Flow Chemistry Platforms

The scientific literature lacks specific examples of the integration of this compound synthesis into automated or flow chemistry platforms. While automated synthesis and flow chemistry are increasingly utilized for the efficient production of chemical compounds, the application of these technologies to the specific synthesis of this compound has not been reported. Detailed research findings on reaction optimization, scalability, or the benefits of continuous processing for this particular thioamide are not available.

Development of Novel Catalytic Systems Based on Thioamide Scaffolds

There is no current research on the development of novel catalytic systems that are based on the this compound scaffold. The potential for this specific molecule to act as a ligand for metal catalysts or as an organocatalyst itself has not been explored. As a result, there are no detailed research findings on its catalytic activity, substrate scope, or mechanistic studies in the context of catalysis.

Advanced Spectroscopic Probes and Imaging Techniques for Thioamide Research

The use of this compound as an advanced spectroscopic probe or in the development of imaging techniques is not documented in the current scientific literature. Research into its specific photophysical properties, such as fluorescence or phosphorescence, that would render it useful as a probe for biological systems or materials science is not available. Consequently, there are no reports on its application in advanced imaging modalities.

Predictive Modeling and Machine Learning Applications in Thioamide Chemistry

There are no specific studies where this compound has been a subject of predictive modeling or machine learning applications. While these computational tools are increasingly used in chemistry to predict properties, reaction outcomes, and biological activities, their application to this particular thioamide has not been reported. Therefore, data tables or detailed research findings from such computational studies on this compound are not available.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.